6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
Properties
IUPAC Name |
6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O4S/c1-7-11(21)14-12-15-16-13(18(12)17-7)24-6-10(20)8-2-4-9(5-3-8)19(22)23/h2-5H,6H2,1H3,(H,14,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLILZVGHZQOCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazole ring fused with a thiadiazine moiety. The presence of the 4-nitrophenyl group and the sulfanyl substituent are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 298.30 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown significant activity against various bacterial strains. For instance:
- Antibacterial Effects : In vitro tests demonstrated that derivatives of triazoles exhibit bactericidal effects comparable to standard antibiotics such as streptomycin . Specific derivatives showed Minimum Inhibitory Concentration (MIC) values in the range of 0.5 to 2 µg/mL against Gram-positive and Gram-negative bacteria.
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against influenza viruses. Research indicates that it can reduce viral plaque formation in a dose-dependent manner, suggesting potential as an antiviral agent against H1N1 .
Anticancer Properties
Triazole derivatives have been recognized for their anticancer activities. The compound's ability to induce apoptosis in cancer cell lines has been documented:
- Cytotoxicity : Studies have shown that this compound can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The IC50 values indicate potent cytotoxic effects at low concentrations .
The biological activity of This compound is attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in cellular metabolism and signaling pathways.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies
Several case studies have focused on the therapeutic potential of triazole derivatives:
- Study 1 : A recent study investigated the efficacy of this compound in combination with existing chemotherapeutic agents. Results indicated enhanced cytotoxicity when used synergistically with standard treatments for breast cancer.
- Study 2 : Another study explored its antiviral effects against H1N1 in animal models, showing promising results in reducing viral load and improving survival rates.
Research Findings Summary Table
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to triazole derivatives. The compound has been evaluated for its activity against various cancer cell lines. For instance, triazole derivatives have shown promising results in inhibiting tumor growth in human lung and breast cancer cell lines at low micromolar concentrations (GI50 in the range of 1.9–3.0 μM) .
2. Antimicrobial Properties
The 1,2,4-triazine derivatives are noted for their broad-spectrum antimicrobial activities. Research indicates that these compounds can exhibit antifungal and antibacterial effects, making them candidates for the development of new antimicrobial agents . Studies have specifically focused on their efficacy against strains such as Candida albicans and other pathogenic fungi.
3. Anti-inflammatory Effects
Compounds containing triazole rings have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can be beneficial in treating various inflammatory diseases .
4. Neuroprotective Effects
Emerging research suggests that certain triazole derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease . These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Study 1: Anticancer Evaluation
A study conducted by researchers at Jamia Millia Islamia involved synthesizing various triazole derivatives, including 6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one. The synthesized compounds were screened against the NCI-60 cell line panel, revealing significant cytotoxicity against multiple cancer types .
Case Study 2: Antimicrobial Screening
In another study published in the International Journal of Pharmaceutical Sciences and Research, triazole derivatives were tested for their antifungal activity against clinical isolates of Candida species. The results indicated that certain modifications to the triazole structure enhanced antifungal potency .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituents at positions 1 and 3 of the triazolotriazine core. For example:
- 7e (3-Isobutyl-6-methyl-1-(4-nitrophenyl)-triazolo-triazinone): Features an isobutyl group at position 3, resulting in a lower melting point (202–204°C) and moderate yield (63%) compared to the target compound .
- 7i (3-Furan-2-yl-6-methyl-1-(4-nitrophenyl)-triazolo-triazinone): Incorporates a furan ring at position 3, leading to higher thermal stability (mp 269–271°C) and distinct NMR shifts (δ 6.87–8.49 ppm for aromatic protons) .
- 7j (3-Thiophen-2-yl-6-methyl-1-(4-nitrophenyl)-triazolo-triazinone): Substitution with a thiophene group reduces melting point (242–244°C) and alters solubility due to sulfur’s polarizability .
Table 1: Physicochemical Comparison of Selected Analogs
Crystallographic and Electronic Effects
- Crystal Packing: Analogs like 7b (3-ethyl-6-methyl-1-(4-nitrophenyl)-triazolo-triazinone) crystallize in monoclinic systems (space group P21/n), with the nitro group participating in hydrogen bonding (C–H⋯O interactions) . The target compound’s 4-nitrophenyl group likely enhances such interactions, affecting solubility and stability.
Reactivity and Functionalization
- Nucleophilic Substitution : The nitro group in nitrotriazolotriazines can undergo displacement reactions. For instance, 10f () reacts with glutathione under acidic conditions, forming a thiol adduct. This suggests the target compound may exhibit similar reactivity in biological systems .
- Tautomerism: Analogous triazolotriazinones (e.g., arylidenehydrazones in ) display dynamic equilibria between hydrazone and bicyclic forms. The target compound’s stability may depend on substituent-induced tautomeric preferences .
Preparation Methods
Molecular Architecture
The target compound features atriazolo[4,3-b]triazin-7(8H)-one core substituted at position 3 with a sulfanyl group connected to a 2-(4-nitrophenyl)-2-oxoethyl chain and at position 6 with a methyl group. The presence of the electron-withdrawing nitro group and the sterically demanding triazolotriazine system necessitates careful selection of reaction conditions to avoid premature decomposition or side reactions.
Key Synthetic Hurdles
- Triazinone Ring Stability : The triazinone moiety is prone to hydrolysis under acidic or basic conditions, requiring anhydrous environments during synthesis.
- Sulfanyl Group Incorporation : Thiol-mediated couplings must avoid oxidation to disulfides, often necessitating inert atmospheres.
- Regioselectivity in Cyclization : Ensuring correct ring closure during triazole formation demands precise temperature and catalyst control.
Synthetic Strategies and Methodologies
Core Triazinone Synthesis
The triazinone core is typically constructed via cyclocondensation of amidrazones with carbonyl compounds. A representative route involves:
- Step 1 : Reaction of methyl carbazate with ethyl acetoacetate under basic conditions to form a hydrazone intermediate.
- Step 2 : Cyclization with cyanogen bromide (CNBr) in dimethylformamide (DMF) at 60°C to yield 6-methyl-1,2,4-triazin-7(8H)-one.
Reaction Scheme :
$$
\text{Methyl carbazate} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOH}} \text{Hydrazone intermediate} \xrightarrow{\text{CNBr, DMF}} \text{6-Methyltriazinone}
$$
Sulfanyl Group Introduction
The sulfanyl linker is introduced via nucleophilic substitution using 2-(4-nitrophenyl)-2-oxoethyl thiol (HS-CH2-CO-C6H4-NO2).
Procedure :
- Activate the triazinone at position 3 by bromination using PBr3 in dichloromethane.
- Substitute bromide with the thiolate anion (generated in situ using NaH in THF).
Key Data :
| Parameter | Value | Conditions |
|---|---|---|
| Yield | 68% | THF, 0°C, 2h |
| Purity (HPLC) | ≥95% | C18 column, MeOH:H2O (70:30) |
Triazole Ring Formation
The triazole ring is formed via Huisgen cycloaddition or thermal cyclization of a hydrazine derivative.
Optimized Route :
- React the sulfanylated triazinone with hydrazine hydrate in ethanol at reflux to form a hydrazide intermediate.
- Cyclize using phosphoryl chloride (POCl3) at 80°C, yielding the fused triazolo-triazinone system.
Mechanistic Insight :
$$
\text{Hydrazide} \xrightarrow{\text{POCl3}} \text{Intermediate nitrile imine} \rightarrow \text{Triazolo-triazinone via [3+2] cycloaddition}
$$
Alternative Pathways and Comparative Analysis
One-Pot Sequential Synthesis
A streamlined approach combines triazinone formation, sulfanylation, and cyclization in a single reactor:
Solid-Phase Synthesis
Immobilization of the triazinone on Wang resin enables iterative coupling and cyclization, though scalability remains limited.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
- HPLC-MS : m/z 403.1 [M+H]⁺, retention time 12.3 min.
- Accelerated Stability : >90% purity after 6 months at 25°C (ICH guidelines).
Industrial and Pharmacological Relevance
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves heterocyclization and sulfanyl group introduction. Key steps include:
- Step 1 : Reacting precursor triazinones with diethyl oxalate in THF under reflux to form intermediate esters (e.g., trifluoroacetyl derivatives) .
- Step 2 : Sulfanyl group incorporation via nucleophilic substitution using potassium carbonate as a base and KI as a catalyst in acetone .
- Optimization : Control reaction pH (6.5–7.5) and temperature (70–80°C) to minimize side products. Purify via ethanol recrystallization for >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : Identify sulfanyl (-S-) protons (δ 3.2–3.8 ppm) and nitrophenyl aromatic protons (δ 8.1–8.3 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- ESI-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z 456.3) .
Q. How can common impurities or by-products during synthesis be mitigated?
- Methodological Answer :
- By-Products : Unreacted hydrazides or oxidized sulfanyl intermediates.
- Mitigation :
- Use excess potassium carbonate (1.5 eq) to drive sulfanyl substitution .
- Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:2) and purify via column chromatography .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Ambiguity Example : Overlapping NMR peaks for triazolo and triazinone protons.
- Resolution :
- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Step 1 : Synthesize analogs with modified substituents (e.g., replace 4-nitrophenyl with 4-chlorophenyl) .
- Step 2 : Test in vitro bioactivity (e.g., antimicrobial assays using MIC against E. coli and S. aureus) .
- Step 3 : Correlate electronic effects (e.g., nitro group’s electron-withdrawing nature) with activity trends .
Q. How should experiments investigate metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
- Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Identify metabolites (e.g., nitro reduction to amine) using fragmentation patterns .
Q. What solvent systems enhance heterocyclization efficiency?
- Methodological Answer :
- Optimal Solvents : THF (for trifluoroacylation) or dioxane (for high-temperature reactions) .
- Catalysts : KI (10 mol%) accelerates sulfanyl group incorporation in acetone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
